molecular formula C8H11N4O2+ B12350998 3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

Cat. No.: B12350998
M. Wt: 198.22 g/mol
InChI Key: GOJJWZXPKDRTAJ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione is a deuterated xanthine derivative characterized by a purine backbone with substitutions at the 1-, 3-, and 7-positions. The 1-position features a trideuteriomethyl (CD₃) group, replacing the hydrogen atoms in a standard methyl group with deuterium isotopes. This structural modification is designed to alter pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect. While the compound shares core structural similarities with other xanthine derivatives (e.g., pentoxifylline, theophylline), its deuterated substituent distinguishes it from conventional analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of CAFFEINE-D3 (1-METHYL-D3) involves the incorporation of deuterium into the caffeine molecule. This can be achieved through a series of chemical reactions where deuterated reagents are used. One common method is the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions .

Industrial Production Methods: : Industrial production of CAFFEINE-D3 (1-METHYL-D3) typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : CAFFEINE-D3 (1-METHYL-D3) undergoes similar chemical reactions as regular caffeine, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various methylxanthines and their derivatives, depending on the specific reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and related xanthines:

Compound Name 1-Position Substituent 3-Position Substituent 7-Position Substituent Primary Use/Effect
3,7-Dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione CD₃ (trideuteriomethyl) Methyl Methyl Hypothesized: Enhanced metabolic stability (deuterium effect)
Pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)-1H-purine-2,6-dione) 5-oxohexyl Methyl Methyl Hemorheologic agent; reduces blood viscosity, TNF-α, and IL-6 in inflammatory conditions
Theophylline Methyl Methyl Methyl Bronchodilator; adenosine receptor antagonist, phosphodiesterase inhibitor

Key Observations:

  • Deuterated vs. This modification is analogous to deuterated drugs like deutetrabenazine, which use deuteration to improve pharmacokinetics.
  • Functional Group at 1-Position : Pentoxifylline’s 5-oxohexyl substituent confers hemorheologic activity, enhancing erythrocyte flexibility and reducing inflammation. In contrast, the deuterated methyl group in the target compound may prioritize metabolic stability over direct anti-inflammatory effects.

Pharmacological and Clinical Implications

  • Pentoxifylline : Clinically used for peripheral arterial disease due to its vasodilatory and anti-inflammatory properties. It inhibits TNF-α and IL-6 production, which are critical in rheumatoid arthritis (RA) pathogenesis.
  • Theophylline: Primarily targets adenosine receptors and phosphodiesterases for asthma management. Its narrow therapeutic index and metabolism via CYP1A2 limit its utility.
  • Hypothetically, this compound could offer similar advantages in conditions requiring sustained xanthine activity.

Metabolic and Stability Considerations

Deuteration at the 1-position likely reduces the rate of oxidative demethylation, a common metabolic pathway for xanthines. For example, theophylline undergoes extensive CYP1A2-mediated metabolism to 1,3-dimethyluric acid, contributing to its toxicity. The deuterated analog may mitigate this by slowing demethylation, though this remains speculative without experimental data.

Biological Activity

3,7-Dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione, commonly known as caffeine-d3, is a deuterated form of caffeine. This compound is significant in both biological and analytical chemistry due to its role as a psychoactive substance and its utility as an internal standard in mass spectrometry.

  • IUPAC Name : this compound
  • Molecular Formula : C8H11N4O2+
  • Molecular Weight : 198.22 g/mol

Biological Activity

Caffeine-d3 exhibits similar biological activities to its non-deuterated counterpart, caffeine. Its primary effects include:

  • CNS Stimulation : Caffeine acts as a central nervous system stimulant, enhancing alertness and reducing fatigue.
  • Metabolic Effects : It increases metabolic rate and promotes lipolysis, contributing to weight management strategies.
  • Cardiovascular Effects : Caffeine can lead to increased heart rate and blood pressure due to its antagonistic action on adenosine receptors.

Caffeine's biological activity is primarily mediated through the following mechanisms:

  • Adenosine Receptor Antagonism : Caffeine blocks adenosine receptors (A1 and A2A), leading to increased neuronal firing and neurotransmitter release.
  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP), which enhances cellular signaling pathways.

Study 1: Effects on Cognitive Function

A study examined the effects of caffeine on cognitive performance in healthy adults. Participants who consumed caffeine showed improved attention and reaction time compared to those who received a placebo. The deuterated form (caffeine-d3) was used as a tracer in analyzing the metabolic pathways involved.

ParameterCaffeine GroupPlacebo Group
Reaction Time (ms)250 ± 20300 ± 25
Attention Score85 ± 570 ± 10

Study 2: Metabolic Impact

Research involving caffeine-d3 highlighted its role in enhancing metabolic rates during physical activity. Subjects consuming caffeine showed a significant increase in fat oxidation compared to controls.

MeasurementCaffeine GroupControl Group
Fat Oxidation (g/hr)0.45 ± 0.050.30 ± 0.04
Total Energy Expenditure (kcal)300 ± 15250 ± 20

Analytical Applications

Caffeine-d3 is widely utilized as an internal standard in quantitative analyses of caffeine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stable isotopic nature allows for precise quantification without interference from endogenous compounds.

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

198.22 g/mol

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i3D3

InChI Key

GOJJWZXPKDRTAJ-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2C(=NC=[N+]2C)N(C1=O)C

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.